molecular formula C14H14ClN B2605517 4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline CAS No. 71421-97-1

4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline

Cat. No.: B2605517
CAS No.: 71421-97-1
M. Wt: 231.72
InChI Key: KMABJVOCKJADAB-UHFFFAOYSA-N
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Description

4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline is a chemical compound with the molecular formula C14H14ClN. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylquinoline with a chlorinating agent, such as thionyl chloride, in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and methyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-chloro-2-methyl-7,8,9,10-tetrahydrobenzo[h]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c1-9-8-13(15)12-7-6-10-4-2-3-5-11(10)14(12)16-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMABJVOCKJADAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC3=C(C2=N1)CCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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